molecular formula C11H7Cl2NO2 B12556258 4-Chloro-8-methoxyquinoline-3-carbonyl chloride

4-Chloro-8-methoxyquinoline-3-carbonyl chloride

Cat. No.: B12556258
M. Wt: 256.08 g/mol
InChI Key: DHVVUOMPHRRYQE-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxyquinoline-3-carbonyl chloride is a chemical compound with the molecular formula C11H7ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methoxyquinoline-3-carbonyl chloride typically involves the reaction of 4-chloro-8-methoxyquinoline-3-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methoxyquinoline-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-8-methoxyquinoline-3-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-8-methoxyquinoline-3-carbonyl chloride involves its reactivity with nucleophiles. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in the synthesis of various derivatives and in studying molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8-methoxyquinoline-3-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and complex molecules .

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

4-chloro-8-methoxyquinoline-3-carbonyl chloride

InChI

InChI=1S/C11H7Cl2NO2/c1-16-8-4-2-3-6-9(12)7(11(13)15)5-14-10(6)8/h2-5H,1H3

InChI Key

DHVVUOMPHRRYQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)C(=O)Cl)Cl

Origin of Product

United States

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